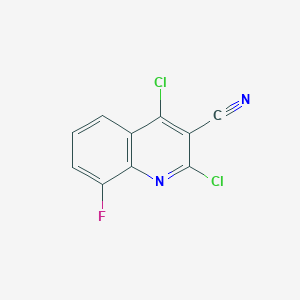
(6-Bromo-2,3-dimethylphenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Bromo-2,3-dimethylphenyl)methanol is an organic compound with the molecular formula C9H11BrO It is a brominated derivative of phenylmethanol, characterized by the presence of a bromine atom at the 6th position and two methyl groups at the 2nd and 3rd positions on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-2,3-dimethylphenyl)methanol typically involves the bromination of 2,3-dimethylphenylmethanol. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
化学反应分析
Types of Reactions
(6-Bromo-2,3-dimethylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding phenylmethanol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 6-bromo-2,3-dimethylbenzaldehyde or 6-bromo-2,3-dimethylbenzoic acid.
Reduction: Formation of 2,3-dimethylphenylmethanol.
Substitution: Formation of various substituted phenylmethanol derivatives depending on the nucleophile used.
科学研究应用
(6-Bromo-2,3-dimethylphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (6-Bromo-2,3-dimethylphenyl)methanol depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
相似化合物的比较
Similar Compounds
(6-Bromo-2,3-dimethylphenyl)ethanol: Similar structure but with an ethyl group instead of a methyl group.
(6-Bromo-2,3-dimethylphenyl)acetone: Contains a ketone group instead of a hydroxyl group.
(6-Bromo-2,3-dimethylphenyl)amine: Contains an amine group instead of a hydroxyl group.
Uniqueness
(6-Bromo-2,3-dimethylphenyl)methanol is unique due to the specific positioning of the bromine and methyl groups, which influence its reactivity and interactions. This makes it a valuable compound for targeted synthetic applications and research studies.
属性
分子式 |
C9H11BrO |
|---|---|
分子量 |
215.09 g/mol |
IUPAC 名称 |
(6-bromo-2,3-dimethylphenyl)methanol |
InChI |
InChI=1S/C9H11BrO/c1-6-3-4-9(10)8(5-11)7(6)2/h3-4,11H,5H2,1-2H3 |
InChI 键 |
WKBNDPPGGVSFBJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1)Br)CO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(Benzo[b]thiophen-3-yl)butan-2-ol](/img/structure/B13650065.png)
![6-Bromo-7-fluorobenzo[d]isoxazole](/img/structure/B13650076.png)
![(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13650098.png)
![(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13650102.png)



![1-[4-(Propan-2-yl)phenyl]pent-4-en-1-ol](/img/structure/B13650117.png)

![(SP-4-1)-[5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]-Manganese](/img/structure/B13650128.png)

